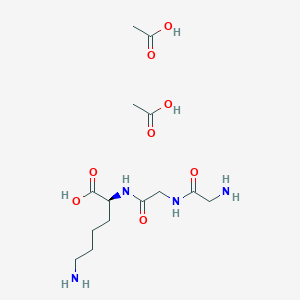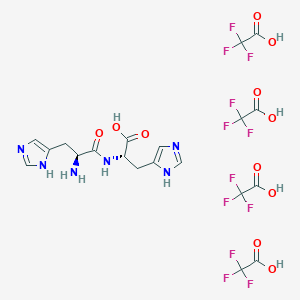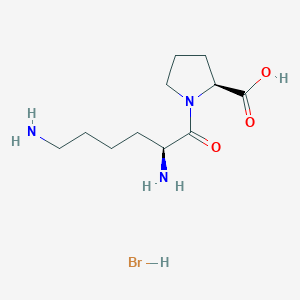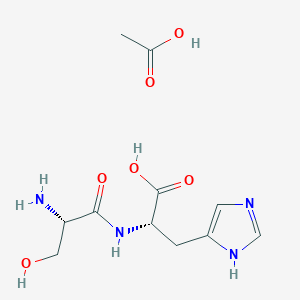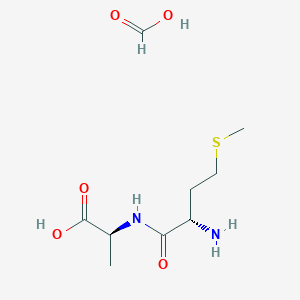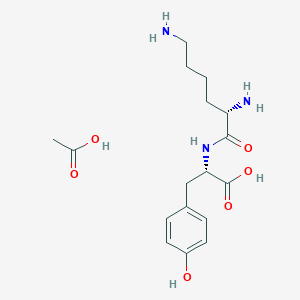
H-Pro-Lys-OH Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Pro-Lys-OH Acetate is a synthetic compound that has been used in scientific research for a variety of applications. It is a peptide derivative of lysine, an essential amino acid found in proteins, and is composed of four amino acids: proline, lysine, hydroxyproline, and acetate. This compound has been studied extensively in the field of biochemistry and physiology and has been found to have a variety of biochemical and physiological effects.
作用机制
H-Pro-Lys-OH Acetate has been found to interact with proteins, receptors, and other biomolecules in a variety of ways. It has been found to interact with proteins in a manner that can affect the structure and function of the protein, as well as to interact with receptors in a manner that can affect the regulation of gene expression. In addition, H-Pro-Lys-OH Acetate has been found to interact with other biomolecules in a manner that can affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
H-Pro-Lys-OH Acetate has been found to have a variety of biochemical and physiological effects. It has been found to affect the activity of enzymes, as well as the activity of proteins and other biomolecules. In addition, H-Pro-Lys-OH Acetate has been found to affect the regulation of gene expression, as well as the activity of receptors and other proteins. Furthermore, H-Pro-Lys-OH Acetate has been found to affect the activity of other proteins, such as those involved in the transport of ions and other molecules across cell membranes.
实验室实验的优点和局限性
H-Pro-Lys-OH Acetate has several advantages and limitations when used in laboratory experiments. One advantage is that it can be easily synthesized in a laboratory setting and is relatively inexpensive. Furthermore, it can be used to study a variety of biochemical and physiological processes in a relatively short amount of time. However, one limitation is that it is not as stable as other compounds and may degrade over time. In addition, it may not be as effective as other compounds in some laboratory experiments.
未来方向
There are a number of potential future directions for research using H-Pro-Lys-OH Acetate. One potential direction is to further explore its effects on protein-protein interactions, as well as its effects on the regulation of gene expression. In addition, further research could be done to explore its effects on the activity of enzymes and other proteins, as well as its effects on receptor-ligand interactions. Furthermore, further research could be done to explore its potential applications in drug discovery and development, as well as its potential therapeutic applications. Finally, further research could be done to explore its potential uses in the development of new diagnostic tools and treatments for various diseases and disorders.
合成方法
H-Pro-Lys-OH Acetate is synthesized through a process known as solid-phase peptide synthesis, which involves the use of a solid support material to bind the peptide to a resin and then allow it to be synthesized. The process involves the use of a base and an acid to form the peptide bonds, as well as the use of a coupling agent to link the peptide to the resin. This method is widely used in the synthesis of peptides and is often used to synthesize compounds for use in scientific research.
科学研究应用
H-Pro-Lys-OH Acetate has been used in a variety of scientific research applications. It has been used in studies of protein-protein interactions, as well as in studies of the structure and function of proteins and other biomolecules. It has also been used in studies of receptor-ligand interactions and in studies of the regulation of gene expression. In addition, H-Pro-Lys-OH Acetate has been used in studies of the effects of drugs on the body, as well as in studies of the effects of environmental pollutants on the body.
属性
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3.C2H4O2/c12-6-2-1-4-9(11(16)17)14-10(15)8-5-3-7-13-8;1-2(3)4/h8-9,13H,1-7,12H2,(H,14,15)(H,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQWYTLZZGKKGB-OZZZDHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(NC1)C(=O)NC(CCCCN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Pro-Lys-OH Acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)

![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)
